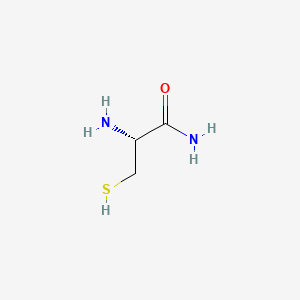

Cysteinamide

Description

Properties

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDNBEGNKOANMB-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225396 | |

| Record name | Cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74401-72-2 | |

| Record name | Cysteinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055X467671 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cysteinamide from L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing L-cysteinamide from its precursor, the semi-essential amino acid L-cysteine. This document details established chemical methodologies, including protecting group strategies and direct amidation, as well as emerging enzymatic approaches. Each method is presented with detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

L-cysteinamide, the amide derivative of L-cysteine, is a valuable chiral building block in organic synthesis and holds significant interest in the pharmaceutical and cosmetic industries. Its biological activities, including its role as a potent inhibitor of tyrosinase-mediated eumelanin synthesis, make it a compound of interest for applications in skin hyperpigmentation control. The synthesis of cysteinamide from L-cysteine presents a unique chemical challenge due to the presence of three reactive functional groups: a primary amine, a carboxylic acid, and a thiol. Consequently, regioselective modification of the carboxyl group to an amide requires careful consideration of protecting group strategies or selective activation methods to prevent unwanted side reactions. This guide explores the most effective and commonly employed synthetic pathways to achieve this transformation efficiently and with high purity.

Chemical Synthesis Methodologies

Two principal chemical synthesis strategies for converting L-cysteine to this compound are prevalent: the N-acetyl-L-cysteine pathway and the S-protected L-cysteine pathway. Each approach offers distinct advantages and disadvantages in terms of reaction steps, yield, and purity.

Synthesis via N-acetyl-L-cysteine Intermediate

This two-step pathway involves the initial protection of the amino group via acetylation, followed by esterification and amidation to form N-acetyl-cysteinamide (NACA). The final step is the deacetylation of NACA to yield the desired L-cysteinamide. This method is advantageous as N-acetyl-L-cysteine is a readily available and stable starting material.

-

Step 1: Esterification of N-acetyl-L-cysteine.

-

Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.

-

Stir the suspension for 15 minutes at room temperature.

-

Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 22 hours.

-

Quench the reaction with water (25 mL) and remove volatile solvents under reduced pressure.

-

Dilute the residue with ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.

-

-

Step 2: Amidation of N-acetyl-L-cysteine methyl ester.

-

Under a nitrogen flush, treat the N-acetyl-L-cysteine methyl ester (e.g., 10 g) with aqueous ammonium hydroxide (28%, 66 mL) over 10 minutes at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Concentrate the resulting solution in vacuo.

-

Add ethanol (100 mL) and re-concentrate to yield crude N-acetyl-L-cysteinamide. Further purification can be achieved by recrystallization.[1]

-

The deacetylation of N-acetyl-L-cysteinamide to L-cysteinamide can be achieved using enzymatic or acidic/basic hydrolysis methods. Enzymatic deacetylation offers a mild and selective alternative to harsh chemical methods.

-

Enzymatic Deacetylation using Acylase I:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing N-acetyl-L-cysteinamide.

-

Add Acylase I from a suitable source (e.g., porcine kidney) to the solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the enzyme can be denatured and removed by filtration.

-

The aqueous solution can then be concentrated and the product, L-cysteinamide, purified by crystallization or chromatography.

-

-

Acid-Catalyzed Hydrolysis:

-

Reflux N-acetyl-L-cysteinamide in an acidic solution (e.g., aqueous HCl).

-

Monitor the reaction until completion.

-

Neutralize the reaction mixture and extract the product.

-

Purify the crude product by appropriate methods.

-

Synthesis via S-protected L-cysteine

This route involves the protection of the highly reactive thiol group, typically with a trityl (triphenylmethyl) group, followed by the activation of the carboxylic acid and subsequent amidation. The final step involves the deprotection of the thiol group to yield L-cysteinamide. This method provides a more direct approach to the amide formation.

-

Step 1: Amidation of S-trityl-L-cysteine.

-

Dissolve (+)-S-trityl-L-cysteine in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add 1,1'-Carbonyldiimidazole (CDI) to the solution and stir for approximately 4 hours at room temperature to activate the carboxylic acid.

-

Add concentrated ammonia water to the reaction mixture and continue stirring to form the amide.

-

Upon reaction completion, the product, S-trityl-L-cysteinamide, can be isolated by extraction and purified by crystallization.[1]

-

The removal of the trityl protecting group from the sulfur atom can be achieved under acidic conditions.

-

Acid-Catalyzed Deprotection:

-

Dissolve the S-trityl-L-cysteinamide in a suitable solvent mixture, such as dichloromethane (DCM) or a mixture of trifluoroacetic acid (TFA) and a scavenger like triethylsilane.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Once the deprotection is complete, the reaction mixture is concentrated, and the crude L-cysteinamide is purified, often by precipitation with ether followed by crystallization.

-

Quantitative Data Summary

The following table summarizes the reported quantitative data for the key steps in the synthesis of this compound and its protected precursors. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Synthesis Step | Starting Material | Product | Reagents | Reported Yield | Purity | Reference |

| Esterification and Amidation | N-acetyl-L-cysteine | N-acetyl-cysteinamide (NACA) | 1. H2SO4, MeOH; 2. NH4OH | 60-70% | ~70% | [2] |

| Amidation of S-protected Cysteine | S-trityl-L-cysteine | S-trityl-L-cysteinamide | CDI, Ammonia water | High | High | [1] |

| N-Boc and S-Trityl Protection | S-trityl-L-cysteine | N-Boc-S-trityl-L-cysteine | Di-tert-butyl dicarbonate, NaOH | ~90% | - | [3] |

Note: Quantitative data for the final deprotection steps to yield L-cysteinamide are often highly dependent on the specific substrate and conditions and are not always reported with precise figures in the literature.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic pathways.

Caption: Synthetic pathways to L-cysteinamide from L-cysteine.

Caption: Experimental workflow for the N-acetyl-L-cysteine route.

Caption: Experimental workflow for the S-trityl-L-cysteine route.

Conclusion

The synthesis of L-cysteinamide from L-cysteine can be effectively achieved through several synthetic routes, with the N-acetyl and S-trityl protection strategies being the most prominent. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the importance of avoiding harsh reagents. The N-acetyl pathway offers a cost-effective route using a stable starting material, with the enzymatic deacetylation step presenting a green chemistry alternative. The S-trityl pathway provides a more direct amidation route, which may be preferable for certain applications. Further research into direct, protecting-group-free amidation and more efficient enzymatic processes will continue to refine the synthesis of this important molecule. This guide provides the foundational knowledge and detailed protocols for researchers to select and implement the most suitable method for their specific needs in the synthesis of L-cysteinamide.

References

The Dual-Pronged Approach of Cysteinamide in Tyrosinase Inhibition: A Technical Guide

For Immediate Release

Daegu, Republic of Korea - Groundbreaking research into the mechanism of L-Cysteinamide has illuminated its potent efficacy as a tyrosinase inhibitor, offering a promising avenue for the development of novel depigmenting agents. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of cysteinamide, tailored for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.

Executive Summary

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Its inhibition is a primary strategy for addressing hyperpigmentation disorders. L-Cysteinamide has emerged as a highly effective inhibitor of melanogenesis. This document details the dual mechanism through which L-Cysteinamide exerts its inhibitory effects: direct inhibition of the tyrosinase enzyme and the diversion of the melanin synthesis pathway towards the production of lighter pheomelanin. Furthermore, this guide presents key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: A Two-Fold Strategy

L-Cysteinamide's efficacy in reducing melanin production stems from a sophisticated, dual-pronged mechanism of action that targets the melanin synthesis pathway at two critical junctures.[1][2]

2.1. Direct Inhibition of Tyrosinase Activity:

The primary mechanism involves the direct inhibition of tyrosinase, the enzyme responsible for initiating the melanin synthesis cascade. While the precise nature of the interaction is still under investigation, evidence suggests that the thiol group (-SH) in this compound plays a crucial role. It is hypothesized that this compound chelates the copper ions within the active site of the tyrosinase enzyme. This binding action effectively inactivates the enzyme, preventing it from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

2.2. Diversion of Dopaquinone to Pheomelanin Synthesis:

In addition to direct enzyme inhibition, L-Cysteinamide acts as a potent scavenger of dopaquinone, the reactive ortho-quinone product of the tyrosinase-catalyzed oxidation of L-DOPA.[1][2] Instead of polymerizing to form the dark brown-black eumelanin, dopaquinone reacts with the thiol group of this compound to form DOPA-cysteinamide conjugates. This crucial step diverts the melanogenesis pathway away from eumelanin production and towards the synthesis of the lighter, yellow-red pheomelanin.[1][2] This shift in the eumelanin-to-pheomelanin ratio significantly contributes to the observed skin-lightening effect.

Quantitative Data Presentation

The inhibitory potency of L-Cysteinamide against mushroom tyrosinase has been quantified, demonstrating its effectiveness in a cell-free system. The 50% inhibitory concentration (IC50) values are presented below. It is noteworthy that the IC50 value is dependent on the substrate concentration.

| Inhibitor | Enzyme Source | Substrate | Substrate Concentration | IC50 Value | Reference |

| L-Cysteinamide | Mushroom Tyrosinase | L-DOPA | 1 mM | 115 µM | [1][3] |

| L-Cysteinamide | Mushroom Tyrosinase | L-DOPA | 2 mM | 150 µM | [1][3] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | - | 16.69 µM | [4] |

| Arbutin | Human Tyrosinase | L-Tyrosine | - | > 500 µmol/L | [5] |

Note: The IC50 values for Kojic Acid and Arbutin are provided for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.[5]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

4.1. In Vitro Mushroom Tyrosinase Activity Assay (Dopachrome Method):

This assay measures the inhibitory effect of a compound on the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

-

Reagent Preparation:

-

0.1 M Sodium Phosphate Buffer (pH 6.8)

-

Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)

-

L-DOPA solution (e.g., 10 mM in phosphate buffer)

-

Test compound (L-Cysteinamide) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of sodium phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2. Cell-Based Melanin Content Assay (MNT-1 Melanoma Cells):

This assay quantifies the effect of a test compound on melanin production in a cellular context. MNT-1 cells are a suitable model as they are highly pigmented human melanoma cells.

-

Cell Culture and Treatment:

-

Culture MNT-1 cells in appropriate media until they reach a desired confluency.

-

Treat the cells with various concentrations of L-Cysteinamide or a vehicle control for a specified period (e.g., 72 hours).

-

-

Cell Lysis and Melanin Extraction:

-

Wash the cells with phosphate-buffered saline (PBS) and harvest them.

-

Lyse the cell pellets in a solution of 1 N NaOH.

-

Incubate the lysates at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Express the melanin content as a percentage of the vehicle-treated control.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in melanin is not due to cytotoxicity.

-

Conclusion

L-Cysteinamide demonstrates a robust and multifaceted mechanism of action as a tyrosinase inhibitor. Its ability to both directly inhibit the enzyme and divert the melanogenesis pathway towards the production of lighter pheomelanin makes it a compelling candidate for the development of advanced dermatological and cosmetic products for the management of hyperpigmentation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Thiol Group in Cysteinamide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteinamide, the amide derivative of the amino acid cysteine, exhibits a unique reactivity profile primarily governed by its thiol (-SH) group. This functional group imparts nucleophilic, redox-active, and metal-chelating properties to the molecule, making it a subject of interest in various fields, including drug development and cosmetics. This technical guide provides an in-depth exploration of the chemical principles underlying the reactivity of this compound's thiol group, its comparison with cysteine, and its well-documented role in the inhibition of melanogenesis. Detailed experimental protocols for characterizing thiol reactivity and synthesizing this compound are provided, alongside graphical representations of key pathways and workflows to facilitate a comprehensive understanding.

Introduction: The Chemical Significance of the Thiol Group

The thiol group, or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. Its reactivity is central to the biological function of many molecules, most notably the amino acid cysteine. In this compound, the replacement of cysteine's carboxyl group with a carboxamide group subtly alters the electronic environment of the thiol, thereby influencing its reactivity. The key facets of the thiol group's reactivity in this compound are:

-

Nucleophilicity: The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. Its reactivity is highly dependent on its protonation state; the deprotonated thiolate anion (R-S⁻) is a significantly stronger nucleophile than the protonated thiol (R-SH).

-

Redox Activity: The thiol group can undergo a variety of oxidation-reduction reactions. A key reaction is the oxidation of two thiol groups to form a disulfide bond (R-S-S-R'), a linkage crucial for protein structure and function.[1] This process is reversible, with the disulfide bond being reducible back to two thiol groups.[1]

-

Metal Chelation: The soft nature of the sulfur atom allows it to form strong coordinate bonds with soft metal ions, such as copper (Cu²⁺) and mercury (Hg²⁺). This property is the basis for the use of thiol-containing compounds as chelating agents.[2]

Physicochemical Properties of the this compound Thiol Group

Acidity (pKa) and Nucleophilicity

The amide group is generally considered to be more electron-withdrawing than a carboxylate group (the predominant form of cysteine's carboxyl group at physiological pH). This inductive electron withdrawal by the amide group in this compound is expected to stabilize the thiolate anion, thereby lowering the pKa of the thiol group relative to that of cysteine. The pKa of the free cysteine thiol is approximately 8.3.[3] It is therefore predicted that the pKa of the this compound thiol is slightly lower than 8.3, leading to a higher proportion of the more nucleophilic thiolate anion at physiological pH (around 7.4).

Redox Potential

The standard redox potential (E°) of the thiol/disulfide couple is a measure of its tendency to be oxidized. A more negative redox potential indicates a stronger reducing agent. While the specific redox potential for the this compound/cystinamide couple has not been experimentally reported, it is known that the redox potential of thiols is influenced by the pKa of the thiol group.[4] Given the predicted lower pKa of this compound's thiol group compared to cysteine, its redox potential may differ, potentially influencing its role in biological redox processes. The redox potential of the cysteine/cystine couple in human plasma is approximately -80 mV.[5][6]

Data Presentation: Comparative Reactivity

The most well-documented aspect of this compound's reactivity is its role as an inhibitor of tyrosinase, the key enzyme in melanin synthesis.[7][8][9] The following table summarizes the comparative inhibitory effects of L-cysteinamide and other thiol compounds on tyrosinase-mediated dopachrome formation in vitro.

| Compound (at 0.2 mM) | Tyrosinase Activity (% of Control) |

| Control | 100% |

| L-Cysteinamide | ~10% [7] |

| L-Cysteine | ~40%[7] |

| Glutathione | ~20%[7] |

| N-Acetyl L-cysteine | ~60%[7] |

| Kojic Acid (positive control) | ~70%[7] |

| β-Arbutin (positive control) | ~90%[7] |

| Table 1: Comparative inhibition of tyrosinase activity by various thiol compounds. Data is estimated from graphical representations in the cited literature.[7] |

Role in Signaling Pathways: Inhibition of Melanogenesis

This compound has been shown to inhibit eumelanin (black-brown pigment) synthesis through a dual mechanism of action on the tyrosinase pathway.[7][8][9]

-

Direct Inhibition of Tyrosinase: The thiol group of this compound can interact with the copper ions in the active site of tyrosinase, inhibiting its catalytic activity.[7]

-

Dopaquinone Conjugation: this compound acts as a nucleophile, reacting with dopaquinone, an intermediate in the melanin synthesis pathway. This reaction forms a this compound-dopa conjugate, diverting the pathway away from the production of dopachrome and subsequent eumelanin synthesis, and towards the synthesis of pheomelanin (red-yellow pigment).[7]

Experimental Protocols

The following are detailed protocols for the synthesis of L-cysteinamide and for the characterization of key properties of its thiol group.

Synthesis of L-Cysteinamide Hydrochloride

This protocol is adapted from methods for the amidation of amino acids.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Ammonia gas or a saturated solution of ammonia in methanol

-

Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Esterification of L-Cysteine: a. Suspend L-cysteine hydrochloride monohydrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring. c. After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain L-cysteine methyl ester hydrochloride as a white solid.

-

Amidation of L-Cysteine Methyl Ester: a. Dissolve the L-cysteine methyl ester hydrochloride in a minimal amount of anhydrous methanol in a pressure-resistant flask. b. Cool the solution in an ice bath and bubble ammonia gas through it for 2-3 hours, or add a pre-cooled saturated solution of ammonia in methanol. c. Seal the flask and allow it to stand at room temperature for 24-48 hours. d. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/ether mixture to yield L-cysteinamide hydrochloride.

Determination of Thiol pKa by Spectrophotometric Titration

This protocol utilizes the pH-dependent reaction of a thiol with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

-

This compound hydrochloride

-

DTNB (Ellman's reagent)

-

A series of buffers (e.g., phosphate, borate) covering a pH range from 6 to 10

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in deoxygenated water.

-

Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

For each pH value to be tested, prepare a reaction mixture in a cuvette containing the buffer, this compound solution, and DTNB solution. The final concentrations should be in the micromolar range.

-

Immediately after adding DTNB, start monitoring the increase in absorbance at 412 nm over time. This corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Determine the initial rate of the reaction for each pH value from the linear portion of the absorbance vs. time plot.

-

Plot the initial reaction rates as a function of pH.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the thiol group.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry can be used to study the electrochemical behavior of the thiol/disulfide redox couple.

Materials:

-

This compound hydrochloride

-

Supporting electrolyte (e.g., potassium chloride)

-

Potentiostat with a three-electrode system (working, reference, and counter electrodes)

-

Electrochemical cell

Procedure:

-

Prepare a solution of this compound in an aqueous buffer containing a supporting electrolyte.

-

Place the solution in the electrochemical cell and immerse the three electrodes.

-

Apply a potential sweep, scanning from a potential where no reaction occurs to a potential sufficient to oxidize the thiol, and then reversing the scan to observe the reduction of the disulfide.

-

The resulting voltammogram will show an oxidation peak and a reduction peak.

-

The midpoint potential between the anodic and cathodic peak potentials provides an estimate of the formal redox potential (E°') of the this compound/cystinamide couple under the experimental conditions.

Conclusion

The thiol group is the cornerstone of this compound's chemical reactivity. Its nucleophilicity, redox activity, and metal-chelating ability are all critical to its function. The presence of the adjacent amide group is predicted to lower the pKa of the thiol, enhancing its nucleophilicity at physiological pH compared to cysteine. This enhanced reactivity is evident in its potent inhibition of tyrosinase and the melanogenesis pathway. The experimental protocols provided in this guide offer a framework for researchers to further quantify the specific physicochemical properties of this compound's thiol group, which will be invaluable for the rational design of new therapeutic agents and cosmetic ingredients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. inbase.ligsciss.com [inbase.ligsciss.com]

- 5. Cysteine Redox Potential Determines Pro-Inflammatory IL-1β Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine redox potential determines pro-inflammatory IL-1beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylcysteine Amide (NACA): A Technical Guide to a Promising Cysteinamide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcysteine amide (NACA), a cysteinamide derivative of N-acetylcysteine (NAC), has emerged as a promising therapeutic agent with enhanced pharmacological properties. By neutralizing the carboxylic acid group of NAC, NACA exhibits increased lipophilicity, leading to improved membrane permeability and significantly greater bioavailability. This technical guide provides a comprehensive overview of NACA, detailing its mechanism of action as a potent antioxidant and modulator of key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols for its study, and visualizes its molecular interactions, offering a valuable resource for researchers and drug development professionals.

Introduction: Overcoming the Limitations of NAC

N-acetylcysteine (NAC) has been a widely used antioxidant and mucolytic agent for decades. However, its clinical efficacy is often limited by its low oral bioavailability, which is estimated to be between 6-10%. This is primarily due to extensive first-pass metabolism. To address this limitation, N-acetylcysteine amide (NACA) was synthesized. The amidation of the carboxyl group of NAC results in a more lipophilic molecule that can more readily cross cell membranes, leading to higher intracellular concentrations and enhanced therapeutic effects.

Physicochemical Properties and Pharmacokinetics

NACA's structural modification directly translates to improved pharmacokinetic properties compared to its parent compound, NAC.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of NAC and NACA

| Property | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | Reference |

| Structure | C₅H₉NO₃S | C₅H₁₀N₂O₂S | - |

| Molecular Weight | 163.19 g/mol | 162.21 g/mol | - |

| Oral Bioavailability (Mice) | ~15% | ~67% | [1][2] |

| GSH Replenishing Capacity (Mice) | Baseline | 3 to 4-fold higher than NAC | [2] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for NACA are not yet extensively published in publicly available literature. The data for NAC in cats is provided for comparative context.

Table 2: Pharmacokinetic Parameters of NAC in Cats (100 mg/kg dose)

| Parameter | Intravenous (IV) | Oral | Reference |

| Elimination Half-life (t½) | 0.78 ± 0.16 hours | 1.34 ± 0.24 hours | [3][4][5] |

| Bioavailability (F) | - | 19.3 ± 4.4% | [3][4][5] |

Mechanism of Action: A Multi-Pronged Approach

NACA exerts its therapeutic effects through several interconnected mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.

Glutathione Precursor and Direct ROS Scavenging

Like NAC, NACA serves as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. By providing the cysteine necessary for GSH synthesis, NACA helps to replenish intracellular GSH levels, which are often depleted during oxidative stress. Additionally, the thiol group (-SH) in NACA can directly scavenge reactive oxygen species (ROS), neutralizing their damaging effects on cellular components.

Modulation of Key Signaling Pathways

NACA has been shown to modulate several critical signaling pathways involved in cellular stress responses, inflammation, and apoptosis.

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. NACA, through its thiol group, can interact with cysteine residues on Keap1, leading to the activation of the Nrf2 pathway and a subsequent increase in the expression of protective enzymes.[6]

Caption: NACA activates the Keap1-Nrf2 pathway.

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the degradation of the inhibitory protein IκBα allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. NACA can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators. This is thought to occur through the prevention of IκBα degradation.

Caption: NACA inhibits the NF-κB inflammatory pathway.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. Oxidative stress can trigger apoptosis by increasing the Bax/Bcl-2 ratio. NACA, by reducing oxidative stress, can help to maintain a healthy Bax/Bcl-2 ratio and prevent apoptosis.[7][8][9][10][11]

Caption: NACA inhibits the intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NACA.

Synthesis of N-Acetylcysteine Amide (NACA)

This protocol is a generalized procedure based on literature descriptions. Specific reaction conditions may require optimization.

Materials:

-

N-acetyl-L-cysteine (NAC)

-

Thionyl chloride (SOCl₂) or other suitable activating agent

-

Anhydrous ethanol or methanol

-

Ammonia solution (e.g., 7N in methanol)

-

Anhydrous diethyl ether or other suitable solvent for precipitation

-

Reaction vessel with a stirrer and reflux condenser

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Esterification of NAC:

-

Suspend N-acetyl-L-cysteine in anhydrous ethanol in a reaction vessel.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then reflux for a specified time (e.g., 2-4 hours) to form the N-acetyl-L-cysteine ethyl ester.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Amidation of the Ester:

-

Dissolve the resulting N-acetyl-L-cysteine ethyl ester in a minimal amount of anhydrous methanol.

-

Add a solution of ammonia in methanol to the ester solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Isolation and Purification of NACA:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

-

Precipitate the NACA by adding a non-polar solvent such as anhydrous diethyl ether.

-

Collect the precipitate by filtration and wash with the non-polar solvent.

-

Dry the product under vacuum.

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis.

-

In Vitro Assessment of Intracellular ROS

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

NACA

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), rotenone)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

NACA Pre-treatment: Treat the cells with various concentrations of NACA for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control group.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to the oxidative stress-inducing agent for a defined period.

-

DCFH-DA Staining:

-

Remove the treatment medium and wash the cells twice with warm PBS.

-

Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Alternatively, visualize and capture images of the cells using a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group and express the results as a percentage of the ROS levels in the stress-induced group without NACA treatment.

Western Blot Analysis of NF-κB Pathway Activation

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

NACA

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α))

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Treat cells with NACA for a specified duration, followed by stimulation with an inflammatory agent.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control (e.g., β-actin).

-

TUNEL Assay for Apoptosis Detection

Materials:

-

Cells or tissue sections for analysis

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., FITC-dUTP)

-

Wash buffers (e.g., PBS)

-

Counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.

-

TUNEL Staining:

-

Incubate the samples with the TUNEL reaction mixture for a specified time (e.g., 60 minutes) at 37°C in a humidified chamber, protected from light.

-

Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

-

-

Washing and Counterstaining:

-

Wash the samples with PBS to stop the reaction.

-

Counterstain the nuclei with DAPI.

-

-

Visualization and Quantification:

-

Mount the samples and visualize them under a fluorescence microscope.

-

Apoptotic cells will show green fluorescence (from FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

-

Therapeutic Potential and Future Directions

NACA's enhanced bioavailability and potent antioxidant properties make it a highly attractive candidate for the treatment of a wide range of diseases associated with oxidative stress and inflammation. Preclinical studies have shown promising results in models of:

-

Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

-

Ocular diseases: Retinitis pigmentosa and age-related macular degeneration.

-

Pulmonary diseases: Idiopathic pulmonary fibrosis and asthma.

-

Other conditions: Acetaminophen-induced hepatotoxicity and cisplatin-induced nephrotoxicity.

Clinical trials are underway to evaluate the safety and efficacy of NACA in humans, particularly for the treatment of retinitis pigmentosa. The results of these trials will be crucial in determining the future clinical applications of this promising this compound derivative.

Conclusion

N-acetylcysteine amide represents a significant advancement over its parent compound, NAC, offering superior pharmacokinetic and pharmacodynamic properties. Its ability to effectively replenish glutathione stores and modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis underscores its broad therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research and development of NACA as a novel therapeutic agent for a variety of debilitating diseases. As more quantitative data from preclinical and clinical studies become available, the full therapeutic scope of NACA will be further elucidated, paving the way for its potential integration into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Expression of bcl-2, bax, and caspase-3 in the brain of the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cysteinamide: A Technical Guide to its Anti-Melanogenic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-melanogenic properties of L-cysteinamide, a promising amino acid derivative for the regulation of skin pigmentation. The document summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the underlying mechanisms of action and experimental workflows.

Executive Summary

L-cysteinamide has been identified as a potent inhibitor of eumelanin synthesis, demonstrating significant efficacy in reducing melanin content in both human melanoma cell lines and normal human epidermal melanocytes.[1][2] Its unique dual-action mechanism, which involves both direct inhibition of the key melanogenic enzyme, tyrosinase, and the diversion of melanin precursors, sets it apart from other thiol-based compounds.[2][3] Notably, L-cysteinamide exerts its effects without inducing cytotoxicity, a significant advantage over some existing depigmenting agents.[2][4] This guide consolidates the available scientific data to provide a comprehensive resource for professionals engaged in dermatological research and the development of novel skincare and therapeutic agents.

Quantitative Data Summary

The anti-melanogenic and cytotoxic effects of L-cysteinamide have been quantified in various studies. The following tables summarize the key findings in pigmented human melanoma (MNT-1) cells and normal human epidermal melanocytes (HEMs).

Table 1: Effect of L-Cysteinamide on Melanin Content in MNT-1 Cells

| Concentration | Total Melanin Content (% of Control) | Eumelanin Content (% of Control) | Pheomelanin Content (% of Control) |

| 500 µM | Significant Reduction* | Not Specified | Not Specified |

| 1.0 mM | 43.1% (56.9% decrease) | 42.7% (57.3% decrease) | 139.7% (39.7% increase) |

*Data reported as a significant reduction without a specific percentage provided.[1]

Table 2: Comparative Effects of L-Cysteinamide and Other Compounds on MNT-1 Cells

| Compound (at 1.0 mM) | Melanin Content (% of Control) | Cell Viability (% of Control) |

| L-Cysteinamide | ~40% | ~100% |

| L-Cysteine | ~100% | ~100% |

| N-Acetyl L-Cysteine | ~100% | ~100% |

| Glutathione | ~100% | ~100% |

| Kojic Acid | ~75% | ~100% |

| β-Arbutin | ~40% | ~70% |

Table 3: Effect of L-Cysteinamide on Normal Human Epidermal Melanocytes (HEMs)

| Concentration | Melanin Content | Cell Viability | Cellular Tyrosinase Activity | mRNA Expression (TYR, TRP1, DCT) |

| Up to 1.0 mM | Dose-dependent decrease | No cytotoxic effect (slight increase at 1mM) | Not affected | Not affected |

Mechanism of Action

L-cysteinamide inhibits melanogenesis through a dual mechanism that directly targets the melanin synthesis pathway without altering the expression of melanogenic enzymes.[2][4]

-

Direct Tyrosinase Inhibition : L-cysteinamide is believed to chelate copper ions (Cu²⁺) within the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. This action reduces the initial and rate-limiting step of melanogenesis: the conversion of L-tyrosine to dopaquinone.

-

Dopaquinone Diversion : In addition to enzyme inhibition, L-cysteinamide acts as a potent nucleophile. It rapidly reacts with any newly synthesized dopaquinone to form DOPA-cysteinamide conjugates.[1][2][3] This diverts the melanin precursor away from the pathway leading to eumelanin (brown-black pigment) and shunts it towards the production of pheomelanin (red-yellow pigment), as evidenced by the observed increase in pheomelanin content.[1][2]

Crucially, studies show that L-cysteinamide does not affect the mRNA or protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), or dopachrome tautomerase (DCT).[1][2][4] This indicates that its mechanism is independent of the upstream MITF signaling pathway, which regulates the transcription of these enzymes.

Signaling Pathway Diagram

References

Initial Investigations into the Antioxidant Potential of Cysteinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteinamide, the amide derivative of the amino acid cysteine, has emerged as a compound of interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the initial investigations into the antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The available research primarily focuses on its potent tyrosinase inhibitory activity, suggesting a role in mitigating oxidative processes involved in melanogenesis. However, direct evidence of its radical scavenging capabilities and interaction with key antioxidant signaling pathways, such as Nrf2, remains an area for further exploration. This document aims to consolidate the current understanding of this compound's antioxidant potential to inform future research and development efforts.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and in response to environmental stressors. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial in mitigating oxidative damage by neutralizing ROS. Cysteine and its derivatives are known for their antioxidant properties, primarily attributed to their thiol (-SH) group, which can donate a hydrogen atom to scavenge free radicals. This compound, as a derivative of cysteine, is being investigated for similar or potentially enhanced antioxidant effects. This guide focuses on the foundational studies that have begun to elucidate the antioxidant profile of this compound.

Quantitative Data on Antioxidant and Related Activities

The primary quantitative data available for L-Cysteinamide's bioactivity is centered on its ability to inhibit tyrosinase, a key enzyme in melanin synthesis which involves oxidation reactions.

Table 1: Tyrosinase Inhibition by L-Cysteinamide and Other Thiol Compounds

| Compound | Concentration (µM) | Inhibition of Tyrosinase-Mediated Dopachrome Formation (%) | IC50 (µM) for Mushroom Tyrosinase Inhibition |

| L-Cysteinamide | 200 | Most Potent Inhibition | 115 (at 1 mM L-DOPA) |

| 150 (at 2 mM L-DOPA) | |||

| L-Cysteine | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |

| N-acetyl L-cysteine | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |

| Glutathione | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |

| Kojic Acid | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |

| β-Arbutin | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |

| Data sourced from a study on the inhibition of tyrosinase-mediated dopachrome formation. The study demonstrated L-Cysteinamide to be the most potent inhibitor among the tested thiol compounds[1]. |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary method used to quantify the inhibitory effect of a compound on the enzymatic activity of tyrosinase.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored compound that can be measured spectrophotometrically at 475 nm. An inhibitor of tyrosinase will reduce the rate of dopachrome formation.

-

Reagents and Equipment:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

L-Cysteinamide (or other test compounds)

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer (microplate reader)

-

-

Procedure:

-

Prepare solutions of L-DOPA and L-Cysteinamide at various concentrations in phosphate buffer.

-

In a 96-well plate, add the L-Cysteinamide solution to the wells.

-

Add the mushroom tyrosinase solution to each well and incubate for a short period.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

-

Signaling Pathways and Mechanisms of Action

The antioxidant activity of compounds can be exerted through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Proposed Dual Mechanism of Tyrosinase Inhibition

Initial studies suggest that L-Cysteinamide may inhibit eumelanin synthesis through a dual mechanism. This indicates a multifaceted interaction with the oxidative pathway of melanogenesis.

References

Structural Relationship Between Cysteine and Cysteinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine, a pivotal sulfur-containing amino acid, and its amide derivative, cysteinamide, exhibit a close structural relationship that belies their distinct physicochemical properties and biological activities. This technical guide provides an in-depth analysis of the structural nuances between these two molecules. By replacing the carboxyl group of cysteine with a carboxamide group, the fundamental chemical nature of the C-terminus is altered, leading to significant changes in charge distribution, hydrogen bonding capabilities, and reactivity. These modifications have profound implications for their roles in biological systems, particularly highlighted by the enhanced tyrosinase inhibitory activity of this compound compared to its parent amino acid. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their structural and functional relationships to serve as a comprehensive resource for researchers in drug development and life sciences.

Core Structural and Functional Differences

The primary structural distinction between L-cysteine and L-cysteinamide lies at their C-termini. L-cysteine possesses a carboxylic acid group (-COOH), while L-cysteinamide has a carboxamide group (-CONH₂). This seemingly minor substitution has significant consequences for the molecule's overall properties.

At physiological pH, the carboxylic acid of cysteine is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻), contributing to its zwitterionic nature. In contrast, the amide group of this compound is neutral and less acidic. This difference in charge affects the molecules' interactions with their environment, including solubility and binding to macromolecules.

Functionally, both molecules retain the crucial thiol (-SH) group, which is a key center for their chemical reactivity, including antioxidant properties and the ability to chelate metal ions. However, their biological activities can differ significantly. For instance, L-cysteinamide has been identified as a more potent inhibitor of tyrosinase, a key enzyme in melanin synthesis, than L-cysteine.[1][2] This suggests that the amide group plays a critical role in the molecule's interaction with the enzyme's active site.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of L-cysteine and L-cysteinamide is presented below. The data for this compound is primarily based on computed values due to a scarcity of comprehensive experimental data in the literature.

| Property | L-Cysteine | L-Cysteinamide | Data Source |

| Molecular Formula | C₃H₇NO₂S | C₃H₈N₂OS | PubChem |

| Molecular Weight | 121.16 g/mol | 120.18 g/mol | PubChem |

| pKa (α-amino) | ~8.8 - 10.6 | Not Experimentally Determined | [3] |

| pKa (carboxyl/amide) | ~1.8 - 2.4 | Not Experimentally Determined | [3] |

| pKa (thiol) | ~8.3 | Not Experimentally Determined | |

| Solubility in Water | "Freely soluble" (28 g/100 mL at 25°C for L-cysteine) | "Soluble" (Data for hydrochloride salt: 100 mg/mL) | |

| Hydrogen Bond Donors | 3 | 3 | PubChem |

| Hydrogen Bond Acceptors | 3 | 3 | PubChem |

| Rotatable Bonds | 2 | 2 | PubChem |

Experimental Protocols

Synthesis of L-Cysteinamide from L-Cysteine

Workflow for the Synthesis of L-Cysteinamide:

Caption: General workflow for L-cysteinamide synthesis.

Methodology:

-

Protection of Thiol and Amino Groups: L-cysteine is first treated with appropriate protecting groups to prevent side reactions. For the amino group, a tert-butyloxycarbonyl (Boc) group is commonly used. The thiol group can be protected with a triphenylmethyl (trityl, Trt) group.

-

Activation of the Carboxyl Group: The carboxylic acid of the protected cysteine is then activated to facilitate nucleophilic attack by ammonia. This can be achieved by converting it into an active ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).

-

Amidation: The activated ester is then reacted with ammonia (typically as a solution in an organic solvent or as ammonium chloride with a base) to form the amide bond, yielding protected L-cysteinamide.

-

Deprotection: Finally, the protecting groups are removed to yield the final product, L-cysteinamide. For Boc and Trt groups, this is typically accomplished using a strong acid such as trifluoroacetic acid (TFA).

-

Purification: The final product is then purified using techniques such as crystallization or chromatography.

Signaling Pathway and Mechanism of Action

Tyrosinase Inhibition and Melanogenesis

L-cysteinamide has been shown to be a more effective inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, compared to L-cysteine.[1] The proposed mechanism involves a dual action: direct inhibition of the enzyme and diversion of the melanogenesis pathway intermediate, dopaquinone.

Dual Mechanism of Tyrosinase Inhibition by L-Cysteinamide:

Caption: Tyrosinase inhibition by L-cysteinamide.

Mechanism Description:

-

Tyrosinase Inhibition: L-cysteinamide can directly inhibit the activity of tyrosinase, likely by chelating the copper ions in the enzyme's active site. This reduces the rate of conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.

-

Dopaquinone Diversion: In the presence of L-cysteinamide, dopaquinone that is formed is diverted from the eumelanin synthesis pathway. It preferentially reacts with the thiol group of L-cysteinamide to form DOPA-cysteinamide conjugates.[1][2] This is analogous to the reaction of dopaquinone with L-cysteine to form cysteinyldopa, a precursor to pheomelanin. By sequestering dopaquinone, L-cysteinamide effectively reduces the substrate available for the spontaneous cyclization that leads to eumelanin formation.

Conclusion

The structural modification of the C-terminal carboxylic acid of cysteine to a carboxamide in this compound results in significant alterations to its physicochemical and biological properties. While retaining the reactive thiol group, the change in charge and hydrogen bonding potential of the C-terminus appears to be a critical determinant of its enhanced biological activity, particularly as a tyrosinase inhibitor. The dual mechanism of enzyme inhibition and pathway intermediate diversion makes L-cysteinamide a compound of significant interest in the fields of dermatology and pharmacology for the management of hyperpigmentation disorders. Further research to obtain detailed experimental data on the physicochemical properties of this compound will be invaluable for a more complete understanding of its structure-activity relationship and for the rational design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of Cysteinamide in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinamide, the amide derivative of the amino acid cysteine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides with a C-terminal amide. This modification can enhance the biological activity and stability of synthetic peptides by mimicking the C-terminus of many naturally occurring peptide hormones and neuropeptides. The presence of the free sulfhydryl group in the this compound residue also offers a site for selective chemical modification, such as cyclization or conjugation to other molecules.

These application notes provide detailed protocols for the incorporation of this compound at the C-terminus of a peptide using standard Fmoc-based SPPS. The protocols cover the initial coupling of Fmoc-protected this compound to a resin, the subsequent elongation of the peptide chain, and the final cleavage and deprotection steps.

Key Applications of C-Terminal this compound Peptides

-

Enhanced Biological Activity: C-terminal amidation can increase the half-life and receptor binding affinity of peptides.

-

Peptide Cyclization: The N-terminal amine and the C-terminal this compound's sulfhydryl group can be used to form cyclic peptides, which often exhibit improved conformational stability and biological activity.

-

Conjugation Chemistry: The thiol group of the C-terminal this compound provides a nucleophilic handle for conjugation to carrier proteins, labels, or drug molecules.

Data Presentation: Summary of Reaction Parameters

The following tables summarize the key quantitative parameters for the successful incorporation of this compound in Fmoc-SPPS.

Table 1: Reagents for Coupling of Fmoc-Cys(Trt)-OH to Rink Amide Resin

| Reagent/Parameter | Molar Equivalent (relative to resin capacity) | Concentration/Amount |

| Rink Amide Resin | 1.0 | As required |

| Fmoc-Cys(Trt)-OH | 3.0 | - |

| HBTU | 2.9 | - |

| HOBt | 3.0 | - |

| DIEA | 6.0 | - |

| DMF | - | To swell resin and dissolve reagents |

Table 2: Standard SPPS Cycle Parameters for Peptide Elongation

| Step | Reagent/Solvent | Duration |

| Swelling | DMF | 30 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Washing | DMF | 5 x 1 min |

| Coupling | Fmoc-amino acid/HBTU/HOBt/DIEA in DMF | 1-2 hours |

| Washing | DMF | 3 x 1 min |

| Capping (optional) | Acetic anhydride/DIEA in DMF | 15 min |

Table 3: Cleavage and Deprotection Cocktail

| Reagent | Volume Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and removal of acid-labile protecting groups |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Trp, Met, Cys) |

| Water | 2.5% | Cation scavenger |

Experimental Protocols

Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto Rink Amide Resin

This protocol describes the initial coupling of the first amino acid, Fmoc-Cys(Trt)-OH, to a Rink Amide resin to generate the C-terminal amide functionality upon cleavage.

Materials:

-

Rink Amide resin (e.g., 0.5 mmol/g substitution)

-

Fmoc-Cys(Trt)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (1 equivalent) in DMF in a solid-phase synthesis vessel for 30 minutes.

-

Fmoc Deprotection of Resin: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat the piperidine treatment for another 10 minutes.

-

Washing: Wash the deprotected resin thoroughly with DMF (5 times) to remove residual piperidine.

-

Activation of Fmoc-Cys(Trt)-OH: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally methanol (2 times).

-

Drying: Dry the resin under vacuum.

-

Confirmation of Loading (Optional): A small sample of the resin can be subjected to a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates successful coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Chain Elongation

This protocol outlines the standard cycle for elongating the peptide chain on the this compound-loaded resin using Fmoc chemistry.

Materials:

-

Fmoc-Cys(Trt)-Rink Amide resin from Protocol 1

-

Fmoc-protected amino acids

-

HBTU, HOBt, DIEA (or other suitable coupling reagents)

-

20% Piperidine in DMF

-

DMF

-

DCM

Procedure (per cycle):

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.

-

Washing: Wash the resin with DMF (5 times).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen.

-

Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC. The purified peptide can be analyzed by LC-MS to confirm its identity and purity.

Visualizations

Caption: Workflow for SPPS of C-terminal this compound peptides.

Caption: A single cycle of peptide chain elongation in SPPS.

Application Note: Protocol for Testing Cysteinamide as a Melanogenesis Inhibitor in MNT-1 Cells

Introduction

Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[1][2] The key rate-limiting enzyme in this pathway is tyrosinase (TYR), which initiates the conversion of L-tyrosine to melanin precursors.[3][4] Dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.[1] Consequently, there is significant interest in identifying and characterizing inhibitors of this pathway for cosmetic and therapeutic applications.

Cysteinamide has emerged as a potent inhibitor of eumelanin (black-brown pigment) synthesis.[5][6][7] Studies have shown its efficacy in reducing melanin content in the highly pigmented human melanoma cell line, MNT-1, which serves as an excellent in vitro model for studying melanogenesis.[2][7] The proposed mechanism of action for this compound is twofold: it directly inhibits tyrosinase activity and also diverts the melanin precursor, dopaquinone, away from the eumelanin synthesis pathway.[5][6][8] Notably, this compound appears to decrease melanin production without altering the mRNA or protein expression levels of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (TRP-2).[6][7][8]

This application note provides a comprehensive set of protocols for researchers to evaluate the efficacy and mechanism of this compound as a melanogenesis inhibitor using the MNT-1 human melanoma cell line.

Mechanism of Action

This compound is believed to inhibit eumelanogenesis through a dual mechanism:

-

Direct Inhibition of Tyrosinase: At higher concentrations, this compound can chelate the copper ions (Cu²⁺) in the active site of the tyrosinase enzyme, thereby inactivating it and preventing the synthesis of dopaquinone.[5][6]

-

Dopaquinone Diversion: At moderate concentrations, even with partial tyrosinase activity, the synthesized dopaquinone is captured by this compound to form DOPA-cysteinamide conjugates. This diverts dopaquinone from its usual path of forming dopachrome, a key intermediate in eumelanin production.[5][8]

This dual action makes this compound a highly effective agent for reducing eumelanin content, while concurrently increasing the relative proportion of pheomelanin (red-yellow pigment).[6][8]

Experimental Workflow

The overall process for testing this compound involves culturing MNT-1 cells, treating them with various concentrations of the compound, and then performing a series of assays to measure cell viability, melanin content, tyrosinase activity, and protein expression.

Caption: Experimental workflow for evaluating this compound in MNT-1 cells.

Detailed Experimental Protocols

MNT-1 Cell Culture

MNT-1 cells are a human melanoma cell line that is heavily pigmented, making them ideal for melanogenesis studies.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2% L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

Aspirate the old medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with an equal volume of growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and re-plate at a 1:4 to 1:6 split ratio. Change the medium every 2-3 days.

-

Cell Viability Assay (MTT Assay)

This assay ensures that the observed reduction in melanin is not a result of this compound-induced cytotoxicity.

-

Seeding: Seed MNT-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100, 200, 500, 1000 µM). Include a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the untreated control (0 µM this compound).

Melanin Content Assay

This protocol quantifies the intracellular melanin content.

-

Seeding and Treatment: Seed MNT-1 cells in a 6-well plate at a density of 1 x 10⁵ cells/well.[9] After overnight adherence, treat with this compound as described above for 72 hours.

-

Harvesting: Wash the cells with PBS and harvest them using trypsin. Centrifuge at 200 x g for 5 minutes to obtain cell pellets. A visible reduction in the pellet's darkness may be apparent.[9]

-

Lysis: Resuspend the cell pellet in 250 µL of 1 N NaOH.

-

Solubilization: Incubate at 80°C for 1 hour to solubilize the melanin.[9]

-

Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[9]

-

Normalization: The melanin content can be normalized to the total protein content from a parallel well, determined by a BCA or Bradford protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

-

Seeding and Treatment: Culture and treat cells in a 6-well plate as for the melanin content assay.

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1% Triton X-100, and protease inhibitors).

-

Centrifugation: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Enzyme Reaction: In a 96-well plate, mix 80 µL of the lysate (normalized for protein content) with 20 µL of 10 mM L-DOPA.

-

Measurement: Incubate at 37°C for 1 hour and measure the absorbance at 475 nm to quantify the formation of dopachrome.

-

Calculation: Express tyrosinase activity as a percentage of the untreated control.